molecular formula C14H10ClFO2 B1393919 3-[(2-Fluorobenzyl)oxy]benzoyl chloride CAS No. 1160259-94-8

3-[(2-Fluorobenzyl)oxy]benzoyl chloride

Cat. No. B1393919
M. Wt: 264.68 g/mol
InChI Key: URFKJFVZBCYMSP-UHFFFAOYSA-N
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Description

“3-[(2-Fluorobenzyl)oxy]benzoyl chloride” is a chemical compound with the molecular formula C14H10ClFO2 and a molecular weight of 264.68 . It is used for research purposes .


Chemical Reactions Analysis

Benzoyl chlorides, including “3-[(2-Fluorobenzyl)oxy]benzoyl chloride”, are typically reactive and can participate in various chemical reactions. They are sensitive to moisture and incompatible with water, alcohol, bases (including amines), and oxidizing agents .


Physical And Chemical Properties Analysis

“3-[(2-Fluorobenzyl)oxy]benzoyl chloride” has a molecular weight of 264.68 . Other physical and chemical properties such as boiling point, melting point, and solubility are not specified in the search results.

Scientific Research Applications

1. Synthesis of 4(3H)-Quinazolinones

  • The cyclocondensation of 2-Fluoro substituted benzoyl chlorides, such as 3-[(2-Fluorobenzyl)oxy]benzoyl chloride, with 2-amino-N-heterocycles forms 4(3H)-quinazolinones. These compounds have shown moderate activity against various tumor cell lines (Deetz et al., 2001).

2. Polymer Synthesis

  • 3-[(2-Fluorobenzyl)oxy]benzoyl chloride can be used in the synthesis of poly(3-hydroxybenzoate) polymers, contributing to developments in materials science, particularly in the creation of amorphous and crystalline polymers with specific properties (Kricheldorf et al., 1982).

3. Gas Chromatography Mass Spectrometric Assay

  • Fluoroaryl derivatives, including those of 3-[(2-Fluorobenzyl)oxy]benzoyl chloride, are synthesized for use in gas chromatography-electron capture negative ion chemical ionization mass spectrometry. This technique aids in the measurement of specific compounds in plasma, demonstrating the compound's utility in analytical chemistry (Murray et al., 1985).

4. Synthesis of Benzofurans

  • The compound is involved in unexpected one-step synthesis reactions under Wittig conditions, leading to the formation of benzofuran derivatives. This showcases its role in organic synthesis and the production of specialized organic compounds (Begala et al., 2018).

5. Synthesis of Organic Dyes

  • 3-[(2-Fluorobenzyl)oxy]benzoyl chloride is used in the synthesis of organic dyes like 3-oxo-3H-spiro[isobenzofuran-1,9′-xanthene]-3′,6′-diyldibenzoate. This application is significant in the field of dye chemistry and materials science (Arrousse et al., 2020).

Safety And Hazards

Benzoyl chlorides, including “3-[(2-Fluorobenzyl)oxy]benzoyl chloride”, are typically hazardous. They can cause severe skin burns and eye damage, and may cause an allergic skin reaction. They may also cause respiratory irritation .

properties

IUPAC Name

3-[(2-fluorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO2/c15-14(17)10-5-3-6-12(8-10)18-9-11-4-1-2-7-13(11)16/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFKJFVZBCYMSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-Fluorobenzyl)oxy]benzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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